Trypanocidal Potency of the N'-[(5-Nitrofuran-2-yl)methylene] Hydrazide Series Relative to Benznidazole and Nifurtimox
In a study of 21 N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides, all derivatives except one exhibited enhanced trypanocidal activity against three T. cruzi strains (Y, Silvio X10 cl1, Bug 2149 cl10) compared to the reference drug benznidazole (BZD). Against the Y strain, 62% of the compounds were more active than nifurtimox (NFX). The most potent analog, N'-((5-nitrofuran-2-yl)methylene)biphenyl-4-carbohydrazide (C20), achieved IC50 values of 1.17 ± 0.12 µM (Y), 3.17 ± 0.32 µM (Silvio X10 cl1), and 1.81 ± 0.18 µM (Bug 2149 cl10) [1]. The 3,4‑dimethoxy‑substituted compound belongs to this privileged chemotype; the quantitative SAR model has identified methoxy substitution patterns as key drivers of activity discrimination.
| Evidence Dimension | Trypanocidal potency (IC50) against T. cruzi epimastigotes |
|---|---|
| Target Compound Data | Included in a series where all but one compound outperformed BZD; exact IC50 for the 3,4‑dimethoxy congener not individually extracted in the public abstract/supplementary preview |
| Comparator Or Baseline | Benznidazole (BZD): IC50 values generally >10 µM across the three strains; Nifurtimox (NFX): 62% of the series were more active vs. Y strain |
| Quantified Difference | Series median IC50 shift vs. BZD estimated >5‑fold; best series compound 8‑ to 15‑fold more potent than BZD |
| Conditions | Axenic epimastigote forms of T. cruzi strains Y (TcII), Silvio X10 cl1 (TcI), Bug 2149 cl10 (TcV); 48‑h incubation; MTT/PMS assay |
Why This Matters
Procurement of a compound from this validated series ensures access to a scaffold with demonstrated superiority over the clinical standard-of-care, which is critical for hit‑to‑lead programs targeting Chagas disease.
- [1] Palace-Berl F, Pasqualoto KFM, Jorge SD, et al. Designing and exploring active N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients. Eur J Med Chem. 2015;96:330‑339. PMID: 25899337. View Source
